Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. Its structure includes a methyl ester group at position 1 and a 2-(benzyloxy)acetyl substituent at the 6-aza position.
Properties
IUPAC Name |
methyl 6-(2-phenylmethoxyacetyl)-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-17(21)15-11-18(15)7-9-19(10-8-18)16(20)13-23-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCAQDMDXZTUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Molecular Characteristics:
- Molecular Formula: C15H20N2O5
- Molecular Weight: 308.33 g/mol
- CAS Number: 2034606-66-9
| Property | Value |
|---|---|
| Molecular Weight | 308.33 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related spirocyclic compounds demonstrated that they possess broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be lower than 0.25 μg/mL, indicating potent efficacy against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer therapy. The compound's derivatives were tested against several cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed varying degrees of cytotoxicity, with some derivatives achieving IC50 values in the micromolar range, suggesting their potential as anticancer agents .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition: Some derivatives act as dual inhibitors of bacterial topoisomerases, crucial for bacterial DNA replication and repair, thereby exhibiting antibacterial properties .
Case Study 1: Antibacterial Screening
A recent study evaluated a series of spirocyclic compounds for their antibacterial properties. This compound was included in the screening process. The results indicated that this compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, with a notable potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anticancer Potential
In a comparative study assessing the anticancer effects of various azaspiro compounds, this compound was tested alongside known chemotherapeutics. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways, marking it as a promising candidate for further development in cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate and related compounds:
*Estimated based on structural analogs.
Structural and Functional Differences
Substituent Effects :
- The target compound ’s 2-(benzyloxy)acetyl group introduces an ether-linked benzyl moiety and an acetyl spacer, differing from the benzyloxycarbonyl (Z-group) in CAS 147610-85-3. This structural variation increases molecular weight by ~42 g/mol and may enhance lipophilicity (XLogP3 ~2.1 vs. 1.9 for benzyloxycarbonyl) .
- Hydrochloride salts (e.g., CAS 874365-30-7) exhibit ionic character, improving aqueous solubility compared to neutral esters. This makes them preferable for pharmacokinetic optimization .
Stereochemical Considerations: Enantiomers like (S)- and (R)-6-(benzyloxycarbonyl) derivatives (CAS 1539277-98-9 and Chongqing Chemdad data ) demonstrate the role of chirality in receptor binding.
Spirocyclic Rigidity :
- All compounds share the 6-azaspiro[2.5]octane core, which imposes conformational constraints. This rigidity is advantageous in drug design for reducing entropic penalties during target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
